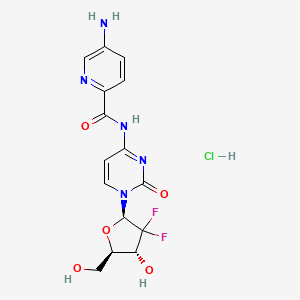
Viral polymerase-IN-1 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viral polymerase-IN-1 hydrochloride is a derivative of Gemcitabine, known for its potent antiviral properties. It effectively inhibits influenza A and B virus infections and demonstrates activity against SARS-CoV-2 infection. This compound interferes with viral RNA replication and transcription within cells, making it a valuable tool in antiviral research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Viral polymerase-IN-1 hydrochloride involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of chemical reactions, including nucleophilic substitution and halogenation, under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high standards of quality and consistency. The process typically involves large-scale chemical synthesis in reactors, followed by purification steps such as crystallization and chromatography. The final product is then formulated and packaged under sterile conditions to prevent contamination .
化学反応の分析
Types of Reactions
Viral polymerase-IN-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, under mild to moderate temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
科学的研究の応用
Viral polymerase-IN-1 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on viral replication and transcription.
Medicine: Explored as a potential antiviral agent in preclinical studies for the treatment of influenza and COVID-19.
Industry: Utilized in the development of antiviral drugs and diagnostic tools .
作用機序
Viral polymerase-IN-1 hydrochloride exerts its effects by targeting viral RNA polymerase, an enzyme crucial for viral RNA replication and transcription. By binding to the active site of the polymerase, it inhibits the enzyme’s activity, thereby preventing the synthesis of viral RNA. This disruption of viral RNA replication and transcription ultimately leads to the inhibition of viral proliferation .
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that also targets viral RNA polymerase and is used to treat COVID-19.
Favipiravir: Another antiviral that inhibits viral RNA polymerase and is used for influenza treatment.
Molnupiravir: A nucleoside analog that targets viral RNA polymerase and is effective against various RNA viruses .
Uniqueness
Viral polymerase-IN-1 hydrochloride is unique in its derivation from Gemcitabine, which provides it with distinct structural and functional properties. Its broad-spectrum antiviral activity against both influenza viruses and SARS-CoV-2 highlights its potential as a versatile antiviral agent .
特性
分子式 |
C15H16ClF2N5O5 |
|---|---|
分子量 |
419.77 g/mol |
IUPAC名 |
5-amino-N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11-,13-;/m1./s1 |
InChIキー |
WYFKQNWSWILBHM-JOCNCMMXSA-N |
異性体SMILES |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F.Cl |
正規SMILES |
C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


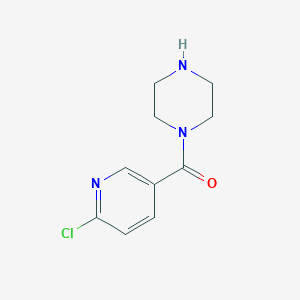
![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
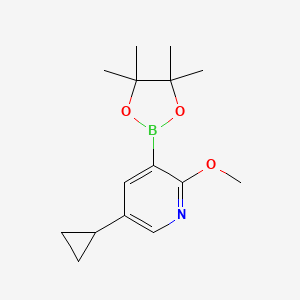
![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
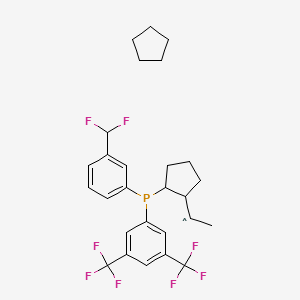
![7,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909155.png)
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)
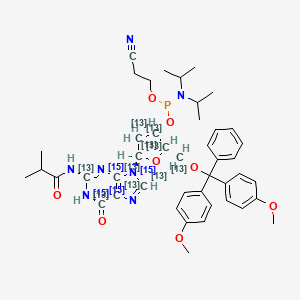
![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)
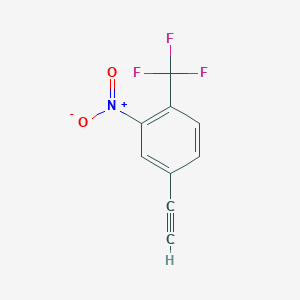
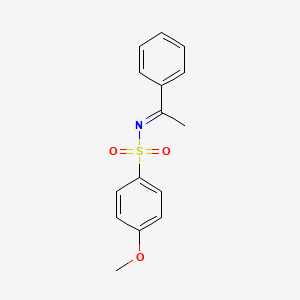
![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


